molecular formula C17H13BrO3 B2664474 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one CAS No. 331821-35-3

3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one

Cat. No.: B2664474
CAS No.: 331821-35-3
M. Wt: 345.192
InChI Key: PIQLFKYAXQZJLI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a bromophenyl group at the 3-position, a methoxy group at the 6-position, and a methyl group at the 4-position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylboronic acid, 6-methoxy-4-methylcoumarin, and suitable catalysts.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the coupling of 4-bromophenylboronic acid with 6-methoxy-4-methylcoumarin in the presence of a palladium catalyst and a base.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group, methoxy group, and methyl group makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-bromophenyl)-6-methoxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-10-14-9-13(20-2)7-8-15(14)21-17(19)16(10)11-3-5-12(18)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQLFKYAXQZJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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